molecular formula C15H12N2O B1597530 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-72-9

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1597530
CAS RN: 524724-72-9
M. Wt: 236.27 g/mol
InChI Key: UHSALGGPQFYDCQ-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 524724-72-9 . It has a molecular weight of 236.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . The InChI code is 1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 . The InChI Key is UHSALGGPQFYDCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 168-170°C .

Scientific Research Applications

Antimicrobial and Antifungal Applications

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential in antimicrobial and antifungal treatments. Docking studies using MOE software have been performed to understand the binding interactions of the compound with target enzymes, which could rationalize its experimental antibacterial and antifungal properties .

Organic Light-Emitting Diode (OLED) Development

Research has been conducted on novel iridium complexes with ligands of 2-phenylimidazo[1,2-a]pyridines, which includes the compound . These studies are significant for OLED technology as the emission maxima of these complexes are crucial for their performance .

Anti-inflammatory Applications

The compound has been evaluated for its cyclooxygenase (COX) inhibition properties, which is an important target for anti-inflammatory drugs. This suggests potential applications in developing new anti-inflammatory therapies .

Chemical Synthesis and Characterization

There is technical information available regarding the synthesis and characterization of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, which is essential for researchers looking to utilize this compound in various chemical reactions or as a precursor for more complex molecules .

Catalyst-Free Synthesis Methods

A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed, which includes this compound. Such methods are valuable for creating more sustainable and cost-effective chemical production processes .

Heterocyclic Compound Synthesis

The compound is also involved in the synthesis of heterocyclic compounds, specifically imidazo[1,2-a]pyridine derivatives. An iron-catalyzed denitration reaction has been used to synthesize these derivatives from aminopyridines and 2-methyl-nitroolefins .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSALGGPQFYDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374980
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

524724-72-9
Record name 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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